molecular formula C21H21N5O3 B2965803 benzyl (2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate CAS No. 2034426-07-6

benzyl (2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate

Cat. No. B2965803
CAS RN: 2034426-07-6
M. Wt: 391.431
InChI Key: WPRQCIIIWDYBJG-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a carbamate group (-NHCOO-), a triazole ring, and a phenyl group. Carbamates are often used in pharmaceuticals and pesticides .


Molecular Structure Analysis

The compound contains a carbamate group, a triazole ring, and a phenyl group. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Carbamates can undergo hydrolysis to form alcohols and isocyanates. The triazole ring is generally stable and resistant to hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups. Carbamates generally have moderate polarity and can form hydrogen bonds .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Click One-Pot Synthesis and Spectral Analyses : A related compound, methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was synthesized through a one-pot three-component strategy. Characterization included FT-IR, NMR spectroscopy, and single crystal X-ray diffraction, emphasizing the compound's stabilized structure through intermolecular hydrogen bonding interactions. This research provides insight into the synthetic versatility and structural stability of triazole derivatives, contributing to the development of compounds with potential biological activities (Ahmed et al., 2016).

  • Pyrolysis Studies : The study on the pyrolysis of benzyl 2-oxazolecarbamates offers insights into chemical transformations relevant to the synthesis and stability of related carbamate compounds. The formation of diverse products through heating showcases the reactive nature of such compounds and their potential for further chemical manipulations (Tanaka et al., 1982).

Biological Activities

  • Anti-inflammatory and Antitubercular Activities : The synthesis of N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, derivatives related to benzyl carbamates, exhibited anti-inflammatory activity. This suggests the potential of benzyl carbamates in developing new anti-inflammatory agents (Kalsi et al., 1990). Moreover, novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showed promising anti-tubercular activity, indicating the therapeutic potential of such compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Material Science Applications

  • Photo-Oxidation Studies : The photodegradation of urethane model systems, including ethyl N-phenyl-carbamate, provides insights into the stability and degradation pathways of carbamate compounds under UV irradiation. This research is essential for understanding the photochemical properties of carbamate-based materials and their potential applications in photostable coatings or materials (Beachell & Chang, 1972).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, carbamates are often used as pesticides, where they inhibit acetylcholinesterase, an enzyme important for nerve function in insects .

Safety and Hazards

Carbamates can be toxic, especially if they are used as pesticides. They can inhibit acetylcholinesterase, which can lead to overstimulation of the nervous system .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as in pharmaceuticals or as a pesticide. Further studies could also investigate the synthesis process and how to optimize it .

properties

IUPAC Name

benzyl N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-20(11-22-21(28)29-15-16-7-3-1-4-8-16)25-12-18(13-25)26-14-19(23-24-26)17-9-5-2-6-10-17/h1-10,14,18H,11-13,15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRQCIIIWDYBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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